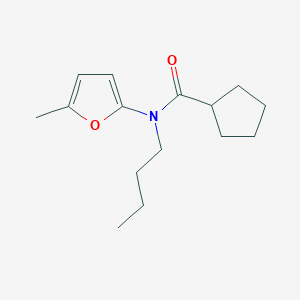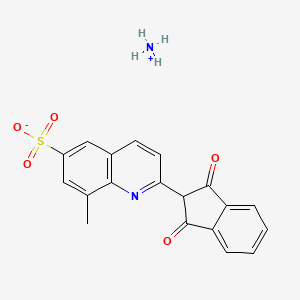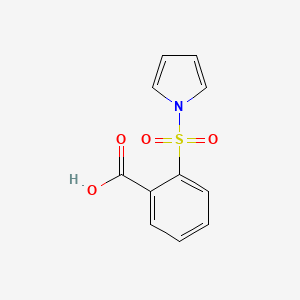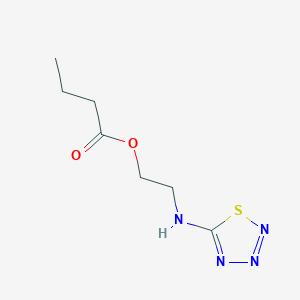![molecular formula C12H15NO B15211546 1-[2-(Pyrrolidin-1-yl)phenyl]ethan-1-one CAS No. 70243-84-4](/img/structure/B15211546.png)
1-[2-(Pyrrolidin-1-yl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Pyrrolidin-1-yl)phenyl)ethanone is a chemical compound that features a pyrrolidine ring attached to a phenyl group through an ethanone linkage
Preparation Methods
The synthesis of 1-(2-(Pyrrolidin-1-yl)phenyl)ethanone typically involves the reaction of pyrrolidine with a phenyl ethanone derivative. One common method includes the use of 2-bromo-1-phenylethanone as a starting material, which undergoes nucleophilic substitution with pyrrolidine to form the desired product . The reaction is usually carried out in an organic solvent such as acetonitrile, under reflux conditions, and may require a base like potassium carbonate to facilitate the reaction .
Chemical Reactions Analysis
1-(2-(Pyrrolidin-1-yl)phenyl)ethanone can undergo various chemical reactions, including:
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(Pyrrolidin-1-yl)phenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of novel therapeutic agents, particularly in the design of central nervous system stimulants and other psychoactive substances.
Biological Studies: The compound is used in studies investigating the interaction of pyrrolidine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: It is employed as an intermediate in the synthesis of more complex organic molecules, which are used in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-(Pyrrolidin-1-yl)phenyl)ethanone involves its interaction with specific molecular targets, such as neurotransmitter transporters or receptors in the central nervous system . The pyrrolidine ring can enhance the binding affinity of the compound to these targets, leading to modulation of their activity. This interaction can result in various pharmacological effects, depending on the specific target and the context of its use .
Comparison with Similar Compounds
1-(2-(Pyrrolidin-1-yl)phenyl)ethanone can be compared to other similar compounds, such as:
1-(3-Fluoro-4-(pyrrolidin-1-yl)phenyl)ethanone: This compound features a fluorine substituent on the phenyl ring, which can alter its chemical and biological properties.
1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one:
The uniqueness of 1-(2-(Pyrrolidin-1-yl)phenyl)ethanone lies in its specific structural configuration, which provides a balance between lipophilicity and hydrophilicity, making it a versatile scaffold for various applications .
Properties
CAS No. |
70243-84-4 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-(2-pyrrolidin-1-ylphenyl)ethanone |
InChI |
InChI=1S/C12H15NO/c1-10(14)11-6-2-3-7-12(11)13-8-4-5-9-13/h2-3,6-7H,4-5,8-9H2,1H3 |
InChI Key |
WILVJAAEZPIEIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


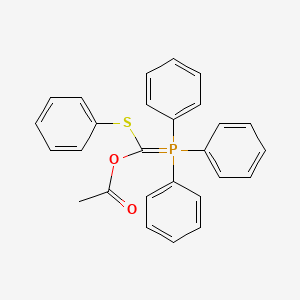
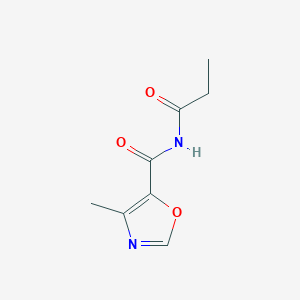

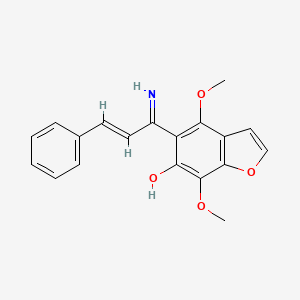
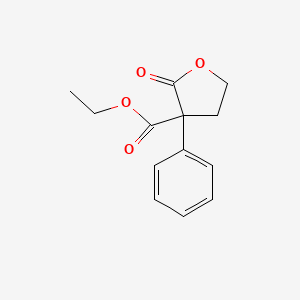
![butanedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide](/img/structure/B15211497.png)
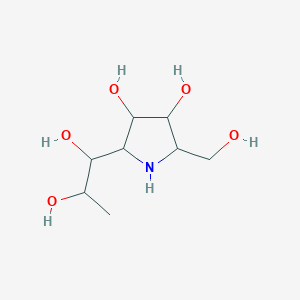
![Ethyl 2,4-dihydroxy-7-methyl-7-phenyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15211510.png)
![2-[2-(Cyclopenta-1,3-dien-1-yl)propyl]-5-(methylsulfanyl)furan](/img/structure/B15211512.png)
![1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione](/img/structure/B15211515.png)
